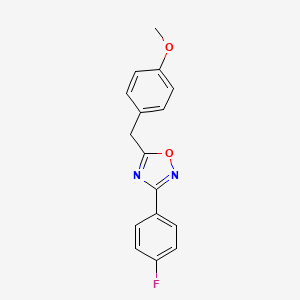![molecular formula C20H28ClNO3 B5299241 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5299241.png)
1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases such as hypertension and heart failure. In
Mécanisme D'action
1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 acts by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, this compound 57033 reduces the heart rate and the force of contraction of the heart, which results in a decrease in blood pressure. This compound 57033 also has bronchodilatory effects, which are thought to be due to its ability to block the beta-adrenergic receptors in the lungs.
Biochemical and Physiological Effects
This compound 57033 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the heart rate and the force of contraction of the heart, which results in a decrease in blood pressure. This compound 57033 has also been shown to have bronchodilatory effects, which are thought to be due to its ability to block the beta-adrenergic receptors in the lungs. In addition, this compound 57033 has been shown to have anti-arrhythmic effects, which may be useful in the treatment of certain types of cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 in lab experiments is its potent beta-adrenergic receptor blocking activity, which makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various physiological systems. However, one of the limitations of using this compound 57033 in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033. One area of research could be to investigate its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects. Another area of research could be to investigate its potential use in the treatment of cardiac arrhythmias, as it has been shown to have anti-arrhythmic effects. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound 57033, which could help to optimize its therapeutic use.
Méthodes De Synthèse
The synthesis of 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of potassium carbonate, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by the reaction of the resulting alcohol with 2-chloro-1-(dimethylamino)propane in the presence of hydrochloric acid.
Applications De Recherche Scientifique
1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension and heart failure. This compound 57033 has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.
Propriétés
IUPAC Name |
1-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-4-23-20-11-18(13-21-12-16(3)22)9-10-19(20)24-14-17-7-5-15(2)6-8-17;/h5-11,16,21-22H,4,12-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGMZOVVOCCHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)O)OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)

![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid](/img/structure/B5299175.png)
![2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5299193.png)

![(1R)-2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5299204.png)

![2-(benzylamino)-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5299214.png)
![1-(3-fluorobenzyl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5299217.png)
![1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane](/img/structure/B5299233.png)
![1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5299246.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)